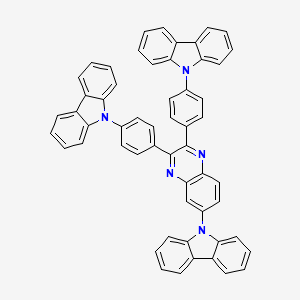
Ethyl 3-(3-aminophenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-aminophenoxy)benzoate is an organic compound with the molecular formula C15H15NO3 It is a benzoate ester derivative, characterized by the presence of an ethyl group, an aminophenoxy group, and a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-aminophenoxy)benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The initial step involves the alkylation of 3-aminophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms ethyl 3-(3-aminophenoxy)acetate.
Esterification: The intermediate product is then subjected to esterification with benzoic acid in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-aminophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 3-(3-hydroxyphenoxy)benzoate.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
Ethyl 3-(3-aminophenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-aminophenoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways, modulating various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-aminobenzoate:
Methyl 3-aminobenzoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 3-(3-aminophenoxy)benzoate is unique due to the presence of both an aminophenoxy group and a benzoate ester moiety. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its analogs.
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
ethyl 3-(3-aminophenoxy)benzoate |
InChI |
InChI=1S/C15H15NO3/c1-2-18-15(17)11-5-3-7-13(9-11)19-14-8-4-6-12(16)10-14/h3-10H,2,16H2,1H3 |
Clé InChI |
VSWIYOZNJJCBPD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-butylphenyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118833.png)
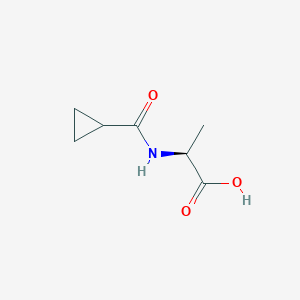
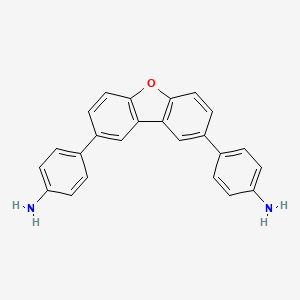
![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118852.png)

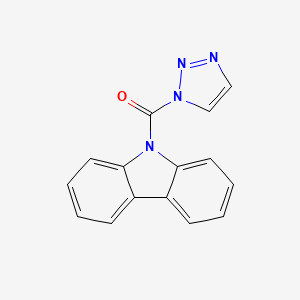
![4-Phenoxyfuro[3,2-c]pyridine](/img/structure/B14118873.png)

![N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118886.png)
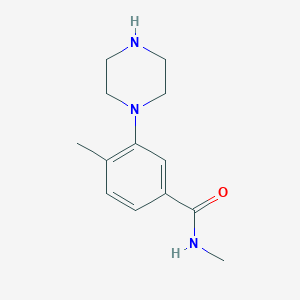
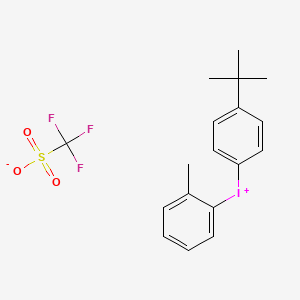
![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/structure/B14118905.png)

